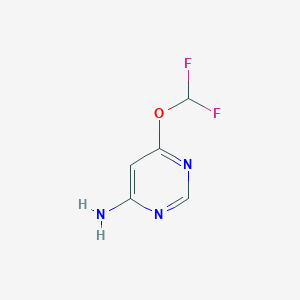
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, difluoromethyl, and trifluoromethoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of difluoromethyl and trifluoromethoxy groups. One common method involves the bromination of 2-(difluoromethyl)-1-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, oxidized or reduced forms of the original compound, and biaryl compounds resulting from coupling reactions .
科学研究应用
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
作用机制
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and fluorinated groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
4-Bromo-2,6-difluoroaniline: Another halogenated aromatic compound with similar reactivity and applications.
2-Bromo-4-(trifluoromethyl)pyridine: Shares structural similarities and is used in similar research applications.
Uniqueness
4-Bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene is unique due to the combination of bromine, difluoromethyl, and trifluoromethoxy groups, which impart distinct chemical properties. These properties include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C8H4BrF5O |
|---|---|
分子量 |
291.01 g/mol |
IUPAC 名称 |
4-bromo-2-(difluoromethyl)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-6(15-8(12,13)14)5(3-4)7(10)11/h1-3,7H |
InChI 键 |
PDPOZAQLQUMQNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonate](/img/structure/B15337872.png)

![Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15337888.png)
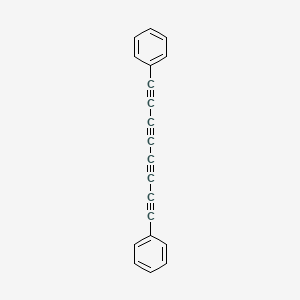
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
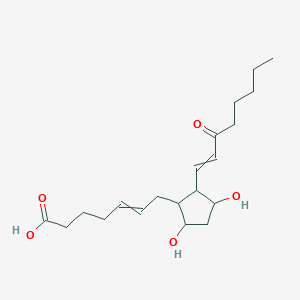
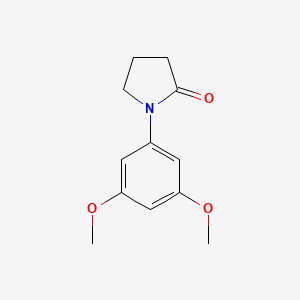
![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)


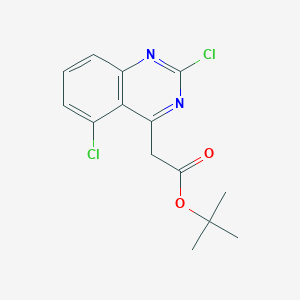
![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)
